molecular formula C10H9FN2 B2750786 1-[(2-Fluorophenyl)methyl]-1h-pyrazole CAS No. 1341500-04-6

1-[(2-Fluorophenyl)methyl]-1h-pyrazole

Cat. No.: B2750786
CAS No.: 1341500-04-6
M. Wt: 176.194
InChI Key: NMHBGWLSYYPGTP-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-1h-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 2-fluorophenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methyl]-1h-pyrazole typically involves the reaction of 2-fluorobenzyl bromide with pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

2-Fluorobenzyl bromide+PyrazoleK2CO3,DMFThis compound\text{2-Fluorobenzyl bromide} + \text{Pyrazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-Fluorobenzyl bromide+PyrazoleK2​CO3​,DMF​this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorophenyl)methyl]-1h-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Uniqueness: 1-[(2-Fluorophenyl)methyl]-1h-pyrazole is unique due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding affinity to certain biological targets. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHBGWLSYYPGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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